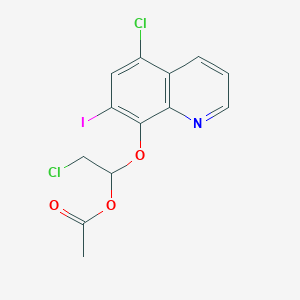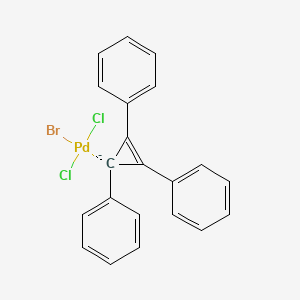
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is a complex organometallic compound with the molecular formula C21H15BrCl2Pd. This compound is notable for its unique structure, which includes a palladium center coordinated to a bromo and two chloro ligands, as well as a 2,3-diphenylcyclopropen-1-yl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene typically involves the reaction of palladium chloride with bromo(2,3-diphenylcyclopropen-1-yl)benzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The bromo and chloro ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while substitution reactions can produce a variety of palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Similar structure but lacks the palladium center.
(2,3-Diphenyl-1,4-cyclopentadien-1-yl)benzene: Different ring structure and lacks halogen ligands.
(3-Methoxy-2,3-diphenyl-1-cyclopropen-1-yl)benzene: Contains a methoxy group instead of halogens.
Uniqueness
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is unique due to its palladium center and the combination of bromo and chloro ligands. This unique structure imparts specific reactivity and catalytic properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C21H15BrCl2Pd- |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
bromo(dichloro)palladium;(2,3-diphenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C21H15.BrH.2ClH.Pd/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18;;;;/h1-15H;3*1H;/q-1;;;;+3/p-3 |
InChI-Schlüssel |
WPSBGOACVJCRBH-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)[C-]2C(=C2C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd](Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


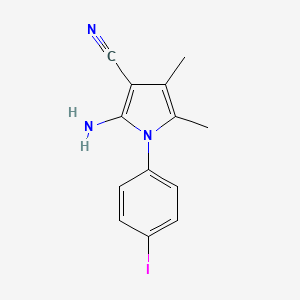

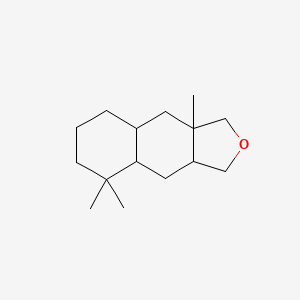

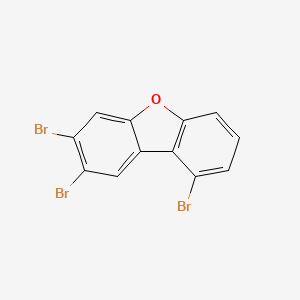
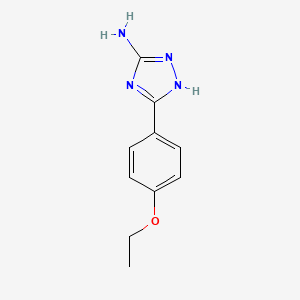

![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)

